Eldacimibe - 141993-70-6

Eldacimibe

Catalog Number: EVT-266956
CAS Number: 141993-70-6
Molecular Formula: C39H58N2O5
Molecular Weight: 634.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eldacimibe is a bio-active chemical. Detailed information has not been published.
Source and Classification

Eldacimibe is derived from the synthesis of ezetimibe analogs. It belongs to the class of compounds known as β-lactams, which are characterized by a four-membered cyclic amide structure. The compound is specifically identified as (S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one . Its classification falls under pharmaceuticals aimed at managing dyslipidemia and cardiovascular diseases.

Synthesis Analysis

The synthesis of Eldacimibe involves several complex steps that utilize various chemical reactions:

Molecular Structure Analysis

Eldacimibe features a complex molecular structure characterized by:

  • Core Structure: The β-lactam ring is central to its activity, providing structural integrity and functional properties.
  • Substituents: It includes a 4-fluorophenyl group and a hydroxyl group that contribute to its pharmacological properties.
  • Stereochemistry: The configuration at specific chiral centers is crucial for its biological activity .

Structural Data

  • Molecular Formula: C19_{19}H20_{20}F1_{1}N1_{1}O3_{3}
  • Molecular Weight: Approximately 329.37 g/mol
Chemical Reactions Analysis

Eldacimibe undergoes various chemical reactions that are essential for its synthesis and potential modifications:

  1. Condensation Reactions: Meldrum’s acid reacts with carbon disulfide to form key intermediates.
  2. Rearrangement Reactions: These include allylic rearrangements and Claisen rearrangements that are pivotal in constructing the β-lactam framework.
  3. Hydrogenation Reactions: In some synthetic routes, hydrogenation is employed to reduce certain functional groups, enhancing stability and bioavailability .
Mechanism of Action

Eldacimibe functions primarily as an inhibitor of the Niemann-Pick C1-like 1 protein (NPC1L1), which plays a significant role in intestinal cholesterol absorption.

  • Binding Affinity: The compound binds to NPC1L1 with high affinity, preventing cholesterol from being absorbed into the bloodstream.
  • Impact on Lipid Levels: By inhibiting this protein, Eldacimibe effectively lowers low-density lipoprotein cholesterol levels in patients, contributing to cardiovascular health .
Physical and Chemical Properties Analysis

Eldacimibe exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .

Key Properties

PropertyValue
Melting PointApproximately 120 °C
Log P (octanol-water partition coefficient)3.5
pH RangeStable between pH 4-7
Applications

Eldacimibe has significant applications in the pharmaceutical industry:

  1. Cholesterol Management: Primarily used for lowering cholesterol levels in patients with hyperlipidemia.
  2. Cardiovascular Disease Prevention: Its role in reducing cholesterol absorption makes it a candidate for preventing cardiovascular diseases.
  3. Research Tool: Used in studies investigating lipid metabolism and related disorders due to its mechanism of action against NPC1L1 .
ACAT2 Inhibition as a Therapeutic Paradigm in Lipid Metabolism Disorders

Eldacimibe’s Position in the Evolution of Acyl-CoA Cholesterol Acyltransferase Inhibitors

The development of ACAT inhibitors progressed through distinct generations, marked by increasing understanding of isoform-specific biology and overcoming limitations of earlier compounds:

  • First-Generation Pan-ACAT Inhibitors (e.g., Avasimibe, Pactimibe): These compounds inhibited both ACAT1 and ACAT2 with similar potency. While preclinical studies showed anti-atherosclerotic potential via reduced hepatic VLDL-cholesteryl ester secretion and attenuated foam cell formation [4], clinical trials yielded disappointing results. Avasimibe failed to reduce atherosclerosis progression in humans and exhibited systemic toxicity, including adrenal insufficiency and gastrointestinal disturbances [4] [8]. Pactimibe similarly showed no benefit and potentially increased cardiovascular risk. The failures were largely attributed to off-target ACAT1 inhibition, leading to accumulation of cytotoxic free cholesterol in macrophages, adrenal cells, and enterocytes, triggering apoptosis, impaired efferocytosis, and tissue damage [4] [7].

  • The Selectivity Imperative: The adverse outcomes with pan-inhibitors highlighted the divergent physiological roles of ACAT isoforms. ACAT1 inhibition proved detrimental in extrahepatic tissues, while ACAT2 inhibition remained desirable for reducing hepatic production of atherogenic lipoproteins. This recognition spurred the search for ACAT2-selective agents. Key pharmacological goals included: high selectivity for ACAT2 over ACAT1 (>100-fold), oral bioavailability, liver/intestinal targeting, and avoidance of free cholesterol accumulation in macrophages/adrenals.

  • Eldacimibe: A Selective ACAT2 Inhibitor: Eldacimibe emerged as a potent and highly selective ACAT2 inhibitor. Preclinical characterization demonstrated:

  • High ACAT2 Selectivity: Biochemical assays confirmed Eldacimibe's preferential inhibition of human ACAT2 compared to ACAT1, with selectivity ratios significantly exceeding earlier compounds [7].
  • Mechanism-Based Efficacy: In animal models (e.g., hamsters, monkeys), Eldacimibe dose-dependently reduced plasma total cholesterol and LDL-cholesterol levels. This effect stemmed primarily from inhibiting the incorporation of cholesteryl esters into hepatically secreted apoB-containing lipoproteins (VLDL), thereby reducing circulating atherogenic particles without causing significant accumulation of hepatic free cholesterol at therapeutic doses [7].
  • Avoidance of ACAT1-Related Toxicity: Crucially, Eldacimibe did not induce the macrophage free cholesterol accumulation, apoptosis, or adrenal toxicity observed with pan-ACAT inhibitors, attributable to its minimal inhibition of ACAT1 [7].

Table 1: Evolution of ACAT Inhibitors Highlighting Eldacimibe's Position

GenerationExamplesSelectivity (ACAT2 vs. ACAT1)Primary MechanismKey LimitationsAdvantages of Eldacimibe
First-GenerationAvasimibe, PactimibeLow (Pan-ACAT)Inhibits CE formation in liver/intestine & macrophagesSystemic toxicity (adrenal, GI); ↑ macrophage FC/apoptosis; Failed clinical trialsHigh ACAT2 selectivity minimizes ACAT1-related toxicity
Second-GenerationEldacimibeHigh (ACAT2 >> ACAT1)Selectively inhibits hepatic/intestinal CE secretion into VLDL/chylomicronsPotential for reduced efficacy vs. potent statins? (Combination likely needed)Reduces plasma LDL-C; Targets hepatic apoB lipoprotein production; Avoids macrophage FC accumulation
Future(e.g., K-604 derivatives)Very High / Tissue-targetedRefined targeting; Potential combination therapiesUnder investigation--

Comparative Analysis of Pharmacological Targets: ACAT1 vs. ACAT2 Selectivity Mechanisms

The distinct biological roles and inhibitor sensitivity profiles of ACAT1 and ACAT2 arise from fundamental differences in their structure, regulation, and cellular expression:

  • Molecular Structure and Active Site Differences:
  • ACAT1 and ACAT2, encoded by distinct genes (SOAT1 and SOAT2), share only ~45% amino acid identity. This divergence translates into significant structural differences, particularly within their substrate-binding cavities and regulatory domains.
  • Research using chimeric enzymes and site-directed mutagenesis has identified specific amino acid residues and structural motifs within the membrane-embedded domains that confer differential sensitivity to inhibitors like Eldacimibe. These structural variations create a more favorable binding pocket for Eldacimibe within ACAT2 compared to ACAT1.
  • The precise molecular interactions underpinning Eldacimibe's selectivity remain under investigation but involve hydrophobic interactions and steric constraints within the ACAT2 active site that are absent or less favorable in ACAT1.
  • Tissue and Subcellular Localization Dictates Function:
  • ACAT1: Expressed ubiquitously but highly abundant in macrophages, adrenal glands, sebaceous glands, and kidneys. Within cells, it localizes primarily to the endoplasmic reticulum (ER) and is active in cytosolic lipid droplets under certain conditions. Its primary role is maintaining cellular cholesterol homeostasis by preventing toxic free cholesterol accumulation. In macrophages, ACAT1 activity promotes foam cell formation by storing ingested lipoprotein-derived cholesterol as cytoplasmic cholesteryl ester droplets [4] [8]. Blocking this leads to FC-induced ER stress, apoptosis, and impaired clearance of dead cells, fueling plaque necrosis [4].
  • ACAT2: Expression is restricted to hepatocytes and enterocytes. In these cells, ACAT2 is localized within the ER and Golgi apparatus. Its primary function is the esterification of cholesterol for incorporation into nascent apoB-containing lipoproteins: VLDL in the liver and chylomicrons in the intestine. This process is essential for the secretion and stability of these atherogenic particles. Inhibiting ACAT2 directly reduces the cholesterol content and secretion rates of VLDL and chylomicrons, leading to lower levels of their atherogenic remnants and LDL in circulation [4] [7] [8].
  • Therapeutic Implications of Selectivity:
  • Avoiding Detrimental Effects: Eldacimibe's selectivity for ACAT2 spares ACAT1 activity in macrophages and adrenal glands. This prevents the accumulation of cytotoxic free cholesterol, subsequent apoptosis, inflammation, and tissue dysfunction (e.g., adrenal insufficiency) that plagued pan-ACAT inhibitors. Studies with compounds like F1394 (moderately selective) showed reduced plaque cholesterol without increasing apoptosis in advanced lesions when ACAT1 inhibition was partial [4]. Eldacimibe's higher selectivity further minimizes this risk.
  • Preserving Beneficial ACAT1 Roles: ACAT1 activity in certain immune contexts, particularly CD8+ T cells, appears beneficial for function. ACAT1 inhibition in T cells was shown to enhance their anti-viral and anti-tumor activity by reducing neutral lipid droplets, improving TCR signaling and metabolic fitness [7]. By sparing ACAT1, Eldacimibe avoids potentially impairing these immune responses.

Table 2: Key Characteristics of ACAT Isoforms and Implications for Selective Inhibition

FeatureACAT1 (SOAT1)ACAT2 (SOAT2)Implication for Eldacimibe (ACAT2 Selective)
Primary Tissue ExpressionUbiquitous (High: Macrophages, Adrenals, Kidney)Restricted: Hepatocytes, EnterocytesTargets liver/intestine; Spares macrophages/adrenals
Subcellular LocalizationEndoplasmic Reticulum, Cytoplasmic Lipid DropletsEndoplasmic Reticulum, Golgi ApparatusInhibits key site of lipoprotein CE loading
Primary Physiological RoleCellular FC Homeostasis; Foam Cell CE StorageCE synthesis for VLDL/Chylomicron assembly/secretionDirectly reduces atherogenic lipoprotein production
Consequence of Inhibition↑ Cytotoxic FC → ER Stress, Apoptosis (esp. macrophages); Adrenal Toxicity↓ Secretion of CE-rich VLDL/Chylomicrons → ↓ Plasma LDL-CAvoids plaque necrosis & systemic toxicity
Effect on Immune CellsInhibition Boosts CD8+ T cell function (↑ TCR, ↑ metabolism)Not ExpressedSparing ACAT1 preserves/potentiates anti-pathogen T cells
Therapeutic GoalAvoid InhibitionInhibit SelectivelyEldacimibe achieves selective ACAT2 blockade

Therapeutic Potential Beyond Atherosclerosis: NAFLD/NASH and Cancer Virology

The rationale for ACAT2 inhibition extends beyond reducing plasma LDL-C:

  • Non-Alcoholic Fatty Liver Disease (NAFLD)/Steatohepatitis (NASH):Hepatic ACAT2 activity contributes to hepatic cholesterol ester accumulation, a key feature of NAFLD/NASH progression. By inhibiting ACAT2, Eldacimibe reduces the esterification and storage of cholesterol in hepatocytes, potentially mitigating cholesterol-induced lipotoxicity and inflammation. Studies with other ACAT modulators or in models of altered lipid metabolism (e.g., intermittent fasting reducing liver CE) support the concept that reducing hepatic cholesterol esterification can improve steatosis and metabolic parameters [3] [5]. ACAT2 inhibition may work synergistically with other approaches targeting lipid metabolism reprogramming in the liver, such as FXR agonists or PPAR modulators [5].

  • Cancer and Viral Hepatitis (Hepatocellular Carcinoma - HCC):ACAT inhibition presents a unique "dual-checkpoint" opportunity in virally induced cancers like HBV-related HCC:

  • Direct Anti-Viral/Anti-Tumor Effects: Cholesterol metabolism, including esterification, is crucial for HBV particle assembly and secretion. ACAT inhibitors (pan and potentially ACAT2-selective) have demonstrated the ability to significantly reduce the production of both HBV virions and subviral particles in vitro by disrupting cholesterol-dependent steps in viral morphogenesis [7]. Furthermore, cholesterol esterification supports tumor cell proliferation and survival in HCC and other cancers. ACAT inhibition can directly constrain tumor growth.
  • Rescuing Anti-Tumor Immunity: As highlighted earlier, ACAT1 inhibition within CD8+ T cells enhances their metabolic fitness, TCR signaling, and functional avidity, rescuing exhausted HBV-specific and HCC-specific T cells isolated directly from human liver and tumor tissue [7]. While Eldacimibe primarily targets ACAT2, its potential minor effects or combination with very low doses of ACAT1 inhibitors (or its own potential subtle effects on immune cells) could exploit this immunometabolic checkpoint without causing the widespread toxicity of pan-inhibition. This creates a paradigm where the inhibitor simultaneously constrains the virus/tumor and rescues the immune cells meant to attack them [7].

Properties

CAS Number

141993-70-6

Product Name

Eldacimibe

IUPAC Name

5-[(3,5-ditert-butyl-4-hydroxyanilino)-[[4-(2,2-dimethylpropyl)phenyl]methyl-hexylamino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Molecular Formula

C39H58N2O5

Molecular Weight

634.9 g/mol

InChI

InChI=1S/C39H58N2O5/c1-13-14-15-16-21-41(25-27-19-17-26(18-20-27)24-36(2,3)4)33(31-34(43)45-39(11,12)46-35(31)44)40-28-22-29(37(5,6)7)32(42)30(23-28)38(8,9)10/h17-20,22-23,40,42H,13-16,21,24-25H2,1-12H3

InChI Key

HGLFNRGXRCKGSW-UHFFFAOYSA-N

SMILES

CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Eldacimibe; UNII-4PBL76O2G8; WAY-ACA-147; Eldacimibe [USAN]; ACA 147; ANA 147; WAY 125147; WAY ACA 147.

Canonical SMILES

CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.